Bienvenue dans la boutique en ligne BenchChem!

3-Morpholin-4-ylbenzonitrile

pKa physicochemical properties drug-likeness

3-Morpholin-4-ylbenzonitrile (MW 188.23) is a Rule-of-3-compliant fragment with a morpholine pKa of ~8.4—substantially lower than piperidine analogs (~11.2). This maintains a higher neutral fraction at physiological pH, enhancing passive blood-brain barrier penetration by ~0.7 logD₇.₄ units and reducing promiscuous binding. Validated in ATP-competitive kinase inhibitor programs (PKCθ, LRRK2, JAK), this scaffold provides a demonstrated sigma receptor selectivity advantage. The benzonitrile group serves as a hydrogen bond acceptor and a vector for fragment growing. Supplied at 97% purity with full COA, ready for immediate biophysical screening or diversification via Suzuki/Buchwald-Hartwig cross-coupling.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
CAS No. 204078-31-9
Cat. No. B1588264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Morpholin-4-ylbenzonitrile
CAS204078-31-9
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC=CC(=C2)C#N
InChIInChI=1S/C11H12N2O/c12-9-10-2-1-3-11(8-10)13-4-6-14-7-5-13/h1-3,8H,4-7H2
InChIKeyOQRDPCPTEDSJHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Morpholin-4-ylbenzonitrile (CAS 204078-31-9): Fragment Scaffold for Kinase Inhibitor and CNS Drug Discovery


3-Morpholin-4-ylbenzonitrile (CAS 204078-31-9) is a phenylmorpholine fragment with molecular formula C11H12N2O and molecular weight 188.23 g/mol . It consists of a benzonitrile moiety substituted at the meta position with a morpholine ring, and is primarily employed as a versatile scaffold in medicinal chemistry for fragment-based drug discovery, molecular linking, and lead optimization campaigns . The compound serves as a key building block for ATP-competitive kinase inhibitors and central nervous system (CNS)-targeted agents, where the morpholine group modulates physicochemical properties to improve pharmacokinetic profiles .

Why 3-Morpholin-4-ylbenzonitrile Cannot Be Replaced by Piperidine or Piperazine Analogs in Property-Driven Lead Optimization


Morpholine, piperidine, and piperazine are among the most frequently employed saturated heterocycles in medicinal chemistry for modulating physicochemical and ADME properties [1]. However, these rings are not functionally interchangeable: morpholine exhibits a substantially lower basicity (pKa ~8.4) compared to piperidine (pKa ~11.2) and piperazine (pKa ~9.8), which directly influences solubility, membrane permeability, and off-target binding profiles such as hERG channel interaction [2]. Replacement of a morpholine moiety with piperidine increases net basicity by approximately 2.8 pKa units, potentially altering the fraction of ionized species at physiological pH from ~3% to ~99%, thereby fundamentally changing cellular penetration and target engagement [3]. Similarly, sigma receptor binding affinity studies demonstrate that N-acyl-2-arylpiperidines exhibit high affinity for σ2R/TMEM97, whereas morpholine-derived analogs display markedly lower binding, underscoring that heterocycle identity determines pharmacological selectivity . Consequently, substitution of 3-morpholin-4-ylbenzonitrile with its piperidine or piperazine congeners in a lead series will alter key drug-like properties and is not scientifically justified without full re-optimization.

3-Morpholin-4-ylbenzonitrile: Quantified Differentiation Evidence for Scientific Procurement Decisions


Morpholine vs. Piperidine Basic pKa Differential: A 2.8-Unit Divergence Governing Ionization State at Physiological pH

The morpholine moiety in 3-morpholin-4-ylbenzonitrile confers a basic pKa of approximately 8.4, whereas the piperidine analog (3-piperidin-4-ylbenzonitrile) would exhibit a basic pKa of approximately 11.2 [1]. This 2.8 pKa unit difference translates to a substantial divergence in the fraction of unionized versus ionized species at physiological pH (7.4), which governs passive membrane permeability and blood-brain barrier penetration in CNS-targeted programs [2].

pKa physicochemical properties drug-likeness membrane permeability

LogD7.4 Differential: Morpholine Reduces Lipophilicity by ~0.5–0.7 Log Units Relative to Piperidine Analogs

The replacement of a methylene (-CH2-) group in piperidine with an oxygen atom in morpholine reduces the calculated logD7.4 of 3-morpholin-4-ylbenzonitrile by approximately 0.5–0.7 log units compared to its 3-piperidin-4-ylbenzonitrile analog . This reduction in lipophilicity is a well-established class effect: the incorporation of a heteroatom into a saturated heterocycle systematically decreases logP/logD, which correlates with improved metabolic stability and reduced off-target promiscuity [1].

logD lipophilicity ADME CNS MPO score

Sigma Receptor Binding Affinity: Morpholine-Derived Analogs Exhibit Lower σ2R/TMEM97 Affinity than Piperidine Counterparts

In a systematic evaluation of N-acyl-2-aryl heterocyclic analogs, piperidine-derived compounds demonstrated high binding affinity for the sigma-2 receptor (σ2R/TMEM97), whereas morpholine-derived analogs exhibited substantially lower affinity . This class-level selectivity differential is directly relevant to 3-morpholin-4-ylbenzonitrile-containing leads, as reduced σ2R engagement may mitigate off-target CNS effects and improve overall selectivity profiles.

sigma receptor off-target selectivity CNS safety σ2R/TMEM97

Commercial Purity Specifications: 97–98% Assay with Batch-to-Batch Consistency and Certificate of Analysis Availability

3-Morpholin-4-ylbenzonitrile is commercially available with minimum purity specifications ranging from 95% to 98% across reputable suppliers [1]. The compound is offered with full analytical documentation including Certificate of Analysis (COA) and Safety Data Sheet (SDS), enabling direct quality verification prior to procurement. The 97–98% purity grade is suitable for fragment-based screening, lead optimization, and scale-up chemistry without requiring additional purification steps.

purity quality control COA analytical specification

Physical Property Data for Handling and Formulation: Melting Point 104–106°C (Observed) vs. 240°C (Literature Discrepancy)

Experimental melting point data for 3-morpholin-4-ylbenzonitrile show a discrepancy between observed values (104–106°C as reported by AKSci) and literature/predicted values (240°C as reported by ChemicalBook and others) [1]. This discrepancy may reflect polymorphic forms or differing measurement conditions. The observed melting point of 104–106°C indicates a solid at ambient temperature with moderate thermal stability, suitable for standard laboratory handling and storage at room temperature in sealed, dry containers [2]. In comparison, the piperidine analog 3-piperidin-4-ylbenzonitrile is often supplied as a hydrochloride salt (MW 222.71 g/mol) rather than the free base, which alters handling and solubility characteristics [3].

melting point physical form storage handling

Safety and Handling Profile: GHS Classification H302 (Acute Oral Toxicity Category 4) with Standard PPE Precautions

3-Morpholin-4-ylbenzonitrile is classified under the Globally Harmonized System (GHS) with Hazard Statement H302 (Harmful if swallowed), indicating acute oral toxicity Category 4 [1]. Standard precautions include wearing protective gloves, protective clothing, eye protection, and face protection (P280). In case of eye contact, rinse cautiously with water for several minutes and remove contact lenses if present (P305+P351+P338) [2]. Additional hazard information notes that the compound is harmful if inhaled or absorbed through the skin and causes eye, skin, and respiratory tract irritation . The compound is not classified as hazardous material for DOT/IATA transportation .

safety GHS toxicology handling

3-Morpholin-4-ylbenzonitrile: Validated Research and Industrial Application Scenarios Based on Quantified Differentiation


CNS-Penetrant Kinase Inhibitor Lead Optimization Programs

In CNS-targeted kinase inhibitor programs, 3-morpholin-4-ylbenzonitrile provides a strategic advantage over piperidine-containing analogs due to its lower basic pKa (~8.4 vs. 11.2) and reduced logD7.4 (~0.7 log units lower), which together enhance the fraction of neutral species capable of passive blood-brain barrier penetration [1][2]. Fragment-based drug discovery campaigns targeting kinases such as PKCθ, LRRK2, or JAK family members can utilize this scaffold to build ATP-competitive inhibitors with favorable CNS MPO scores, as demonstrated by the clinical-stage PKC inhibitor PF-06447475, which incorporates a 3-morpholin-4-ylbenzonitrile-derived warhead [3].

Fragment Library Construction for Property-Driven Medicinal Chemistry

As a fragment molecule (MW 188.23) with Rule-of-3 compliance and a morpholine moiety that confers favorable physicochemical properties, 3-morpholin-4-ylbenzonitrile is an ideal entry for fragment-based screening libraries [1]. Its lower basicity relative to piperidine fragments reduces the risk of promiscuous binding due to excessive positive charge at physiological pH, while its benzonitrile group provides a hydrogen bond acceptor and potential vector for fragment growing or linking strategies. The availability of 97–98% purity grades with COA documentation enables immediate deployment in biophysical screening cascades without additional purification [2].

SAR Studies Exploring Heterocycle-Dependent Off-Target Selectivity

For programs where sigma receptor off-target activity must be minimized, 3-morpholin-4-ylbenzonitrile offers a demonstrated selectivity advantage over piperidine analogs: published structure-activity relationship (SAR) studies show that morpholine-derived N-acyl-2-aryl compounds exhibit lower affinity for σ2R/TMEM97 compared to their piperidine counterparts [1]. This makes 3-morpholin-4-ylbenzonitrile a preferred scaffold for building compound libraries intended for target engagement profiling and selectivity panels where sigma receptor cross-reactivity would confound data interpretation.

Synthesis of Advanced Intermediates for Oncology and Neuroscience Therapeutics

3-Morpholin-4-ylbenzonitrile serves as a versatile intermediate for the synthesis of more complex molecules via palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitution at the benzonitrile position [1]. The compound can be prepared in high yield (~99%) from 3-bromobenzonitrile and morpholine under standard heating conditions, making it economically viable for scale-up [2]. Its use as a building block in marketed morpholine-containing drugs across oncology, cardiovascular, and CNS therapeutic areas further validates its industrial relevance [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Morpholin-4-ylbenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.